

# Application Notes and Protocols for Monitoring Occupational Exposure to Butoxyacetic Acid

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## Compound of Interest

Compound Name: *Butoxyacetic acid*

Cat. No.: *B1204154*

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## Introduction

**Butoxyacetic acid** (BAA) is the primary metabolite of 2-butoxyethanol (EGBE), a solvent widely used in various industrial and consumer products such as paints, cleaning agents, and inks.[1][2][3] Occupational exposure to 2-butoxyethanol can occur through inhalation and dermal absorption.[4][5] Monitoring the internal dose of this substance is crucial for assessing health risks and ensuring workplace safety. Biomonitoring of BAA in urine is the most reliable method for quantifying exposure to 2-butoxyethanol.[1][2][3] These application notes provide detailed protocols and data for the determination of BAA in urine, aiding in the effective monitoring of occupational exposure.

## Biomarker of Choice: Total Butoxyacetic Acid in Urine

For monitoring occupational exposure to 2-butoxyethanol, the biomarker of choice is total **butoxyacetic acid** (tBAA) in urine, measured after acid hydrolysis.[1][2][3] While free BAA can be measured, a significant and highly variable portion of BAA is excreted as a conjugate, primarily with glutamine.[1][6] Measuring total BAA accounts for both free and conjugated forms, reducing inter-individual variability and providing a more accurate assessment of exposure.[1][2][3] Urine samples should ideally be collected at the end of a shift towards the end of the working week to capture peak exposure levels.[1][2][3]

## Occupational Exposure Limits

Several organizations have established exposure limits for 2-butoxyethanol in the workplace and biological tolerance values for its metabolite, BAA.

Parameter	Organization	Value	Notes
Permissible Exposure Limit (PEL) for 2-butoxyethanol	OSHA	50 ppm	8-hour time-weighted average[7]
Recommended Exposure Limit (REL) for 2-butoxyethanol	NIOSH	5 ppm	Up to a 10-hour working shift of a 40-hour workweek[7]
Biological Tolerance Value for Butoxyacetic Acid in Urine	Deutsche Forschungsgemeinschaft (DFG)	100 mg/L	For long-term exposures, collected after several shifts[4]
Biological Exposure Index (BEI) for total Butoxyacetic Acid	ACGIH	200 mg/g creatinine	End of shift at end of workweek

## Analytical Methods for Butoxyacetic Acid Determination

The determination of BAA in urine is typically performed using chromatographic techniques coupled with sensitive detectors.

Method	Sample Preparation	Instrumentation	Key Features
Gas Chromatography - Mass Spectrometry (GC-MS)	Solid-phase extraction (SPE) or liquid-liquid extraction (LLE), with or without derivatization.[6][8]	GC coupled with a mass spectrometer. A free fatty acid phase (FFAP) capillary column can be used to avoid derivatization.[8][9]	High sensitivity and selectivity. Can be used with or without derivatization. Use of an isotopically labeled internal standard (e.g., deuterated BAA) is recommended.[8]
Gas Chromatography - Electron Capture Detector (GC-ECD)	LLE followed by derivatization with a halogenated compound (e.g., pentafluorobenzyl bromide).[10]	GC with an electron capture detector.	High sensitivity to halogenated compounds, making it suitable for derivatized BAA.
High-Performance Liquid Chromatography (HPLC) - UV Detector	LLE and derivatization to a UV-absorbing compound.	HPLC with a UV detector.	Can simultaneously analyze free and conjugated BAA.[6]

## Experimental Protocols

### Protocol 1: Determination of Total Butoxyacetic Acid in Urine by GC-MS (Based on NIOSH recommendations)

This protocol is adapted from established methods for the quantitative analysis of total BAA in urine.

#### 1. Materials and Reagents

- **Butoxyacetic acid** (BAA) standard
- Deuterated **butoxyacetic acid** (d-BAA) internal standard

- Hydrochloric acid (HCl), concentrated
- Solid-Phase Extraction (SPE) cartridges (anion exchange)
- Methanol, HPLC grade
- Ethyl acetate, HPLC grade
- Deionized water
- Urine collection containers
- Centrifuge and tubes
- Gas chromatograph-mass spectrometer (GC-MS)

## 2. Sample Collection and Storage

- Collect end-of-shift urine samples in polypropylene containers.
- Record the time of collection and total volume if possible.
- Store samples at -20°C or lower until analysis.

## 3. Sample Preparation (Hydrolysis and Extraction)

- Thaw urine samples to room temperature.
- Pipette 1 mL of urine into a glass tube.
- Add the internal standard (d-BAA) to each sample.
- Acid Hydrolysis: Add 100 µL of concentrated HCl. Cap the tube and heat at 80-90°C for 1-2 hours to hydrolyze the BAA conjugates.
- Cool the samples to room temperature.
- Solid-Phase Extraction:

- Condition an anion exchange SPE cartridge with methanol followed by deionized water.
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge with deionized water and then methanol to remove interferences.
- Elute the BAA and d-BAA with ethyl acetate containing a small percentage of formic or acetic acid.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

#### 4. GC-MS Analysis

- GC Column: Free Fatty Acid Phase (FFAP) capillary column (e.g., 50 m x 0.20 mm x 0.3  $\mu\text{m}$ ).<sup>[9]</sup>
- Injection: Splitless injection.
- Oven Temperature Program: Optimize for the separation of BAA and d-BAA (e.g., start at 60°C, ramp to 220°C).
- Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for BAA and d-BAA.

#### 5. Quantification

- Create a calibration curve using BAA standards of known concentrations.
- Calculate the concentration of BAA in the urine samples by comparing the peak area ratio of BAA to the internal standard (d-BAA) against the calibration curve.
- Results can be expressed as mg/L or normalized to creatinine concentration (mg/g creatinine) to account for urine dilution.

## Protocol 2: Determination of Free Butoxyacetic Acid in Urine by GC-ECD (NIOSH Method 8316)

This method involves derivatization and is highly sensitive.

### 1. Materials and Reagents

- Tetrabutylammonium hydrogen sulfate
- Potassium dihydrogen phosphate
- Methylene chloride
- Pentafluorobenzyl bromide (PFBBr)
- Isopropanol-toluene mixture
- Gas chromatograph with a  $^{63}\text{Ni}$  electron capture detector (GC-ECD)[10]

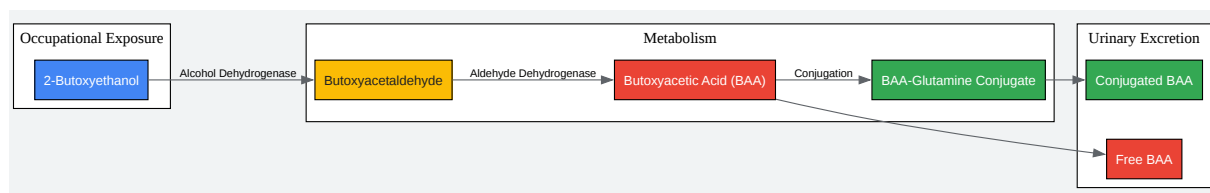
### 2. Sample Preparation

- Transfer 0.200 mL of urine to a culture tube.
- Add 1.80 mL of tetrabutylammonium hydrogen sulfate in phosphate buffer.[10]
- Add 2.00 mL of methylene chloride and 10  $\mu\text{L}$  of PFBBr.[10]
- Rotate the tube for 2 hours at room temperature for derivatization.
- Centrifuge to separate the layers.
- Transfer the organic (bottom) layer to an autosampler vial.

### 3. GC-ECD Analysis

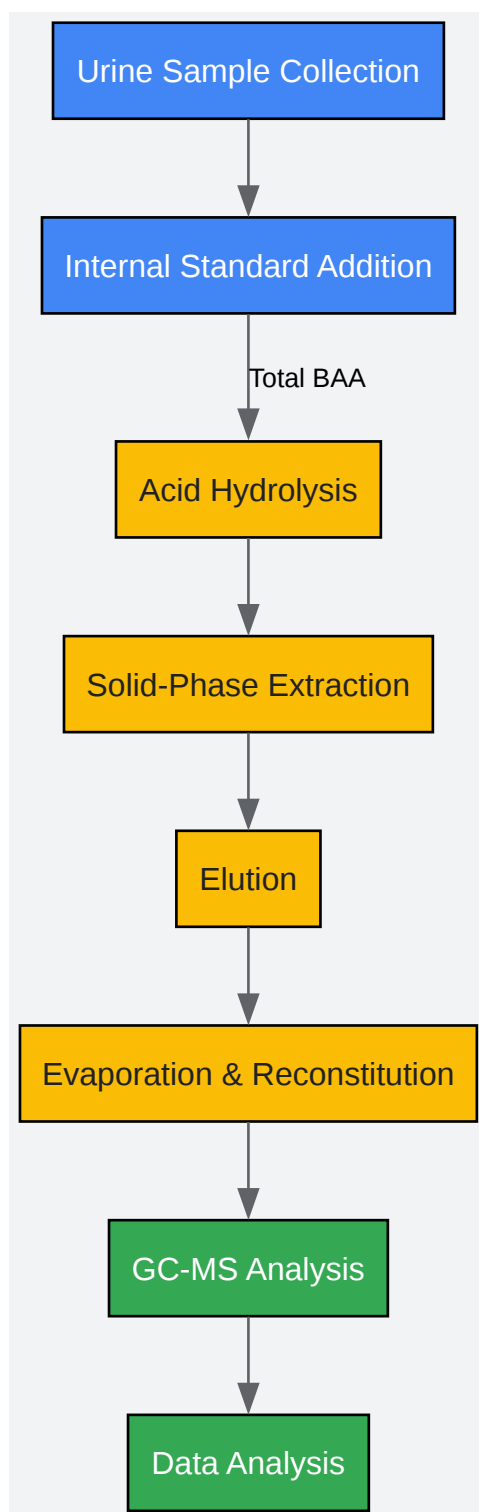
- GC Column: Capillary column suitable for the analysis of PFB derivatives.
- Detector:  $^{63}\text{Ni}$  Electron Capture Detector.[10]
- Quantification: Based on a calibration curve prepared from BAA standards derivatized in the same manner.

## Visualizations



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Caption: Metabolic pathway of 2-butoxyethanol to **butoxyacetic acid** and its conjugate for urinary excretion.



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Caption: Experimental workflow for the determination of total **butoxyacetic acid** in urine by GC-MS.



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